

(D-Phe7)-Somatostatin-14: A Comprehensive Technical Guide on Structure and Conformation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (D-Phe7)-Somatostatin-14

Cat. No.: B12107583

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Somatostatin-14 is a cyclic tetradecapeptide that plays a crucial role in regulating endocrine and exocrine secretions. The substitution of L-Phenylalanine at position 7 with its D-enantiomer, **(D-Phe7)-Somatostatin-14**, has been a subject of interest in the development of somatostatin analogs with modified receptor selectivity and stability. This technical guide provides an in-depth overview of the structural and conformational aspects of **(D-Phe7)-Somatostatin-14**, drawing upon available data for the native peptide and related analogs. It details experimental methodologies for its characterization and explores the downstream signaling pathways. While specific high-resolution structural data and comprehensive binding affinity profiles for **(D-Phe7)-Somatostatin-14** are not extensively available in publicly accessible literature, this guide synthesizes the current understanding to inform further research and drug development efforts.

Introduction

Somatostatin-14 (SS-14) is a key regulatory peptide hormone with the amino acid sequence Ala-Gly-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Thr-Ser-Cys, featuring a disulfide bridge between Cys3 and Cys14. Its biological effects are mediated through five G-protein coupled receptors (SSTR1-5). The modification of its native structure, particularly within the pharmacophore region (Phe7-Trp8-Lys9-Thr10), has been a primary strategy in designing analogs with enhanced therapeutic properties. The substitution of L-Phe7 with D-Phe7 is a

targeted modification aimed at altering the conformational landscape of the peptide, which in turn can influence receptor binding affinity and selectivity.

Structure and Conformation of (D-Phe7)-Somatostatin-14

The introduction of a D-amino acid at position 7 is expected to significantly impact the local and global conformation of the somatostatin-14 backbone. While a definitive high-resolution structure of **(D-Phe7)-Somatostatin-14** is not publicly available, insights can be drawn from studies on native somatostatin-14 and other analogs.

Physicochemical Properties

Property	Value
Molecular Formula	C ₇₆ H ₁₀₄ N ₁₈ O ₁₉ S ₂
Molecular Weight	1637.88 g/mol
Amino Acid Sequence	H-Ala-Gly-Cys-Lys-Asn-Phe-D-Phe-Trp-Lys-Thr-Phe-Thr-Ser-Cys-OH

Conformational Analysis: Insights from Analog Studies

Conformational studies of somatostatin and its analogs, primarily using Nuclear Magnetic Resonance (NMR) spectroscopy, suggest a dynamic equilibrium of multiple conformers in solution. The central β -turn, encompassing residues Phe7 to Thr10, is crucial for bioactivity. The substitution with D-Phe7 likely alters the turn type and the spatial orientation of the surrounding amino acid side chains.

Note: Specific quantitative data such as dihedral angles, interproton distances from NOE experiments, or coupling constants for **(D-Phe7)-Somatostatin-14** are not available in the reviewed literature. The following table presents typical ranges for native somatostatin-14 to provide a comparative context.

Parameter	Typical Value/Range for Native Somatostatin-14
Φ (Phi) angle for Phe7	-120° to -60°
Ψ (Psi) angle for Phe7	+120° to +170°
Key NOE Contacts	Phe6-Phe11, Trp8-Lys9

Receptor Binding Affinity

The binding affinity of somatostatin analogs to the five SSTR subtypes is a critical determinant of their pharmacological profile. While a comprehensive binding profile for **(D-Phe7)-Somatostatin-14** across all SSTR subtypes is not readily available, studies on related analogs suggest that modifications at the 7th position can significantly alter receptor selectivity. For instance, replacement of Phe7 with other residues has been shown to impact binding to SSTR2 and SSTR3. It is hypothesized that the D-Phe7 substitution could lead to a distinct binding profile.

Note: The following table is a placeholder to illustrate how binding affinity data would be presented. The values are hypothetical and not based on experimental data for **(D-Phe7)-Somatostatin-14**.

Receptor Subtype	Ki (nM) or IC50 (nM)
SSTR1	Data not available
SSTR2	Data not available
SSTR3	Data not available
SSTR4	Data not available
SSTR5	Data not available

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of **(D-Phe7)-Somatostatin-14**

A standard Fmoc/tBu solid-phase peptide synthesis strategy can be employed for the synthesis of **(D-Phe7)-Somatostatin-14**.

[Click to download full resolution via product page](#)

Fig. 1: Solid-Phase Peptide Synthesis Workflow.

Protocol:

- Resin Preparation: Start with a pre-loaded Fmoc-Cys(Trt)-Wang resin.
- Chain Assembly: Perform stepwise coupling of Fmoc-protected amino acids using a standard coupling agent like HBTU in the presence of a base such as DIEA. The D-Phe amino acid is incorporated at the 7th position.
- Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O).
- Cyclization: Induce disulfide bond formation through oxidation, for example, by air oxidation in a dilute aqueous buffer at a slightly alkaline pH.
- Purification: Purify the crude cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
- Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

NMR Spectroscopic Analysis

NMR spectroscopy is the primary method for determining the three-dimensional structure of peptides in solution.

[Click to download full resolution via product page](#)

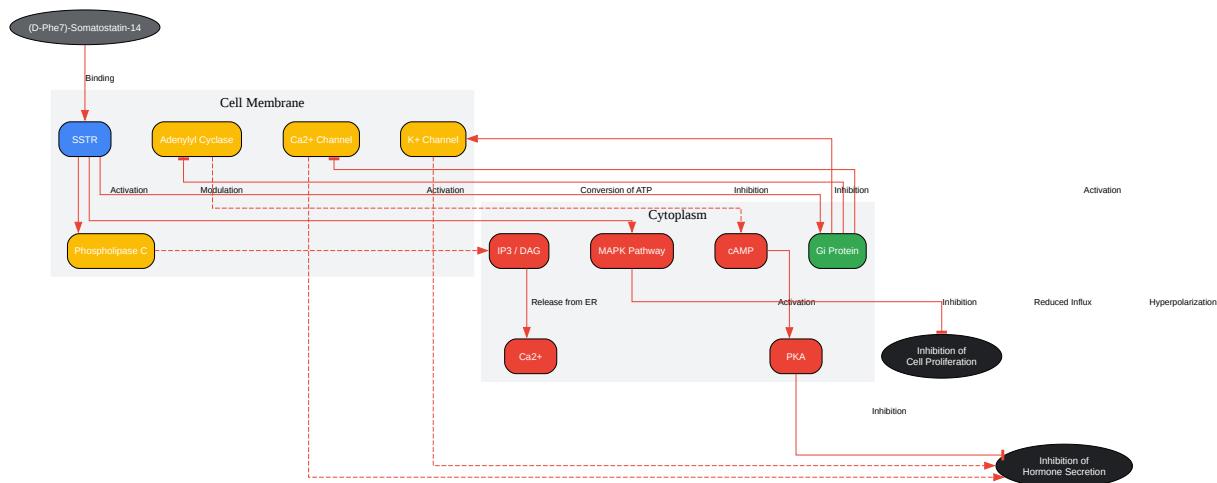
Fig. 2: NMR Structure Determination Workflow.

Protocol:

- Sample Preparation: Dissolve the lyophilized peptide in a suitable NMR solvent (e.g., 90% H₂O/10% D₂O or DMSO-d₆) to a concentration of 1-5 mM.
- Data Acquisition: Acquire a series of 1D and 2D NMR spectra (e.g., TOCSY, NOESY, ROESY, ¹H-¹³C HSQC, ¹H-¹⁵N HSQC) on a high-field NMR spectrometer (e.g., 600 MHz or higher).
- Resonance Assignment: Assign the proton, carbon, and nitrogen resonances to specific atoms in the peptide sequence.
- Structural Restraint Generation: Extract distance restraints from NOESY/ROESY spectra and dihedral angle restraints from J-coupling constants.
- Structure Calculation and Refinement: Use molecular dynamics and simulated annealing protocols with software like CYANA or XPLOR-NIH to generate a family of structures consistent with the experimental restraints.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique to assess the secondary structure of peptides in solution.


Protocol:

- Sample Preparation: Prepare a solution of the peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) with a concentration in the range of 0.1-0.2 mg/mL. The buffer should have low absorbance in the far-UV region.
- Instrument Setup: Use a calibrated CD spectrometer. Set the wavelength range typically from 190 to 260 nm, with a bandwidth of 1 nm and a scanning speed of 50 nm/min.

- Data Acquisition: Record the CD spectrum at a controlled temperature (e.g., 25°C). Acquire multiple scans (3-5) and average them to improve the signal-to-noise ratio.
- Data Processing: Subtract the spectrum of the buffer blank from the sample spectrum. Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity.
- Secondary Structure Estimation: Analyze the processed spectrum using deconvolution algorithms to estimate the percentage of α -helix, β -sheet, β -turn, and random coil structures.

Signaling Pathways

Upon binding to its receptors, **(D-Phe7)-Somatostatin-14** is expected to trigger intracellular signaling cascades similar to those of native somatostatin. These pathways are primarily inhibitory and are mediated by Gi proteins.

[Click to download full resolution via product page](#)

Fig. 3: Somatostatin Receptor Signaling Pathways.

The primary signaling events include:

- Inhibition of Adenylyl Cyclase: Activation of Gi proteins leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.

- Modulation of Ion Channels: Somatostatin receptor activation leads to the opening of potassium channels, causing hyperpolarization, and the closing of calcium channels, reducing calcium influx. These events collectively inhibit hormone secretion.
- Activation of Phospholipases and Kinases: SSTRs can also activate phospholipase C (PLC) and modulate the mitogen-activated protein kinase (MAPK) pathway, influencing cell proliferation and apoptosis.

Conclusion

(D-Phe7)-Somatostatin-14 represents a structurally important modification of the native somatostatin peptide. While detailed, quantitative structural and binding data for this specific analog are not extensively documented in the available literature, this guide provides a framework for its synthesis, characterization, and biological investigation. The provided experimental protocols and an overview of the relevant signaling pathways serve as a valuable resource for researchers and drug development professionals aiming to explore the therapeutic potential of **(D-Phe7)-Somatostatin-14** and other novel somatostatin analogs. Further high-resolution structural studies and comprehensive receptor binding assays are warranted to fully elucidate the structure-activity relationship of this compound and guide the design of next-generation somatostatin-based therapeutics.

- To cite this document: BenchChem. [(D-Phe7)-Somatostatin-14: A Comprehensive Technical Guide on Structure and Conformation]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12107583#d-phe7-somatostatin-14-structure-and-conformation>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com